molecular formula C19H23N3O2S B2747016 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1172804-42-0

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2747016
CAS RN: 1172804-42-0
M. Wt: 357.47
InChI Key: YOTROWVSIVGNFD-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and specifically targets the protein tyrosine kinase (PTK) called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive therapeutic target.

Scientific Research Applications

Lead Compound Optimization

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, due to its structural complexity and potential biological activity, may serve as a lead compound in medicinal chemistry for the development of new therapeutic agents. The optimization of such compounds involves modifying their chemical structure to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties. For example, Abate et al. (2011) explored analogues of σ receptor ligand PB28, focusing on reducing lipophilicity to improve potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).

Structural Analysis and Drug Design

The detailed structural analysis of compounds similar to this compound contributes significantly to drug design by elucidating the molecular framework that governs biological activity. For instance, Petrus et al. (2012) investigated the crystal structure of fluphenazine dihydrochloride dimethanol solvate, providing insights into the molecular interactions and stability that could influence the design of new drugs (Petrus et al., 2012).

Pharmacological Activity Exploration

Research into compounds structurally related to this compound often aims to explore their pharmacological activities. For example, studies on new substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) showcase the potential for developing compounds with selective receptor affinity, which can lead to new treatments for conditions like obesity and type 2 diabetes (Mutulis et al., 2004).

Antifungal and Antimicrobial Applications

The synthesis and characterization of novel compounds, including potential antifungal agents like those described by Volkova et al. (2020), highlight the ongoing search for new treatments against infectious diseases. The study presents a new potential antifungal compound, illustrating the importance of continuous chemical synthesis and evaluation for expanding the arsenal against microbial resistance (Volkova et al., 2020).

Antiviral and Antitumor Potential

Research into the antiviral and antitumor potential of compounds with similar structures to this compound is crucial for the development of new therapeutic options. Studies on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with febuxostat by Reddy et al. (2013) for their anti-TMV and antimicrobial activities exemplify the multifaceted approach to discovering compounds with diverse biological activities (Reddy et al., 2013).

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-19(13-24-16-4-2-1-3-5-16)22-10-8-21(9-11-22)12-18-20-17(14-25-18)15-6-7-15/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTROWVSIVGNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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